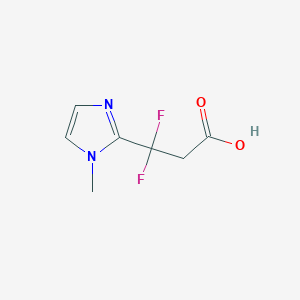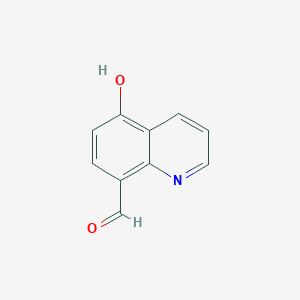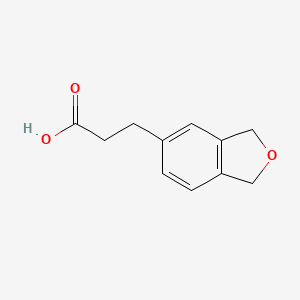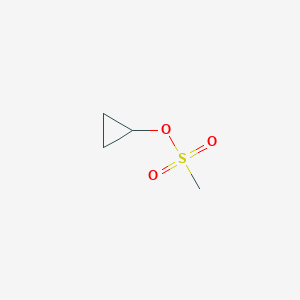![molecular formula C12H19N3O4S B15241469 N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide is a complex organic compound with the molecular formula C12H19N3O4S. This compound is characterized by the presence of an aminomethyl group, a nitrobenzene ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of benzene to form nitrobenzene This is followed by sulfonation to introduce the sulfonamide group
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and high-pressure reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, reduced forms, and substituted sulfonamides.
Scientific Research Applications
N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The nitro and sulfonamide groups play a crucial role in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Aminomethyl)pentan-3-yl]-3,3-dimethylcyclopentan-1-amine
- [3-(Aminomethyl)pentan-3-yl]dimethylamine
- 3-(Aminomethyl)pyridine
Uniqueness
N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonamide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H19N3O4S |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
N-[3-(aminomethyl)pentan-3-yl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-3-12(4-2,9-13)14-20(18,19)11-8-6-5-7-10(11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3 |
InChI Key |
VOLXNRPZSQXNSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CN)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


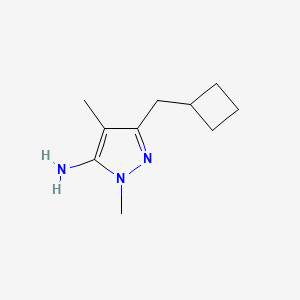
![Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15241393.png)
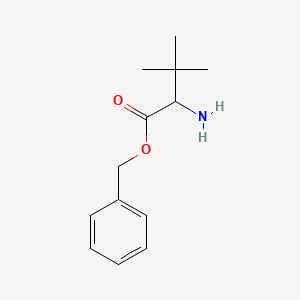
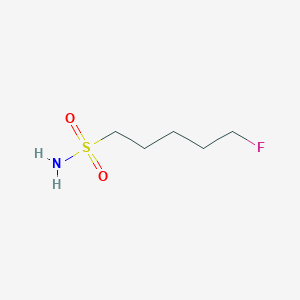
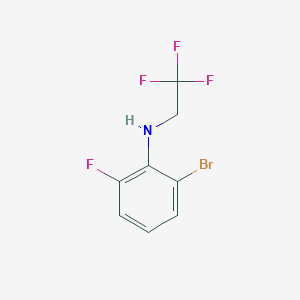
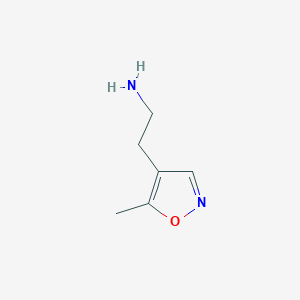
![Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)

![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
![Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate](/img/structure/B15241436.png)
